molecular formula C13H12Br2N6O2S B10910518 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10910518
M. Wt: 476.15 g/mol
InChI Key: CBIAGUVFIIORGK-UHFFFAOYSA-N
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Description

4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:

Uniqueness

The uniqueness of 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12Br2N6O2S

Molecular Weight

476.15 g/mol

IUPAC Name

4-bromo-N-(4-bromo-2-methylpyrazole-3-carbonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12Br2N6O2S/c1-19-9(7(14)5-17-19)11(22)21(13-16-3-4-24-13)12(23)10-8(15)6-18-20(10)2/h5-6H,3-4H2,1-2H3

InChI Key

CBIAGUVFIIORGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N(C2=NCCS2)C(=O)C3=C(C=NN3C)Br

Origin of Product

United States

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